(2S,4R,5S)-Muscarine
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-hydroxy-5-methyloxolan-2-yl)methyl-trimethylazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20NO2/c1-7-9(11)5-8(12-7)6-10(2,3)4/h7-9,11H,5-6H2,1-4H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOFGTXDASPNLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(O1)C[N+](C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20NO2+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101018055 | |
| Record name | 2,5-Anhydro-1,3,6-trideoxy-1-(trimethylazaniumyl)hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101018055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7619-12-7, 300-54-9 | |
| Record name | 2,5-Anhydro-1,3,6-trideoxy-1-(trimethylazaniumyl)hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101018055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,4R,5S)-Muscarine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029936 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Historical Context of Muscarine Discovery and Structural Elucidation
The story of muscarine (B1676868) begins with the conspicuous fly agaric mushroom, Amanita muscaria. In 1869, at the University of Tartu, German chemists Oswald Schmiedeberg and Richard Koppe successfully isolated the active principle from this mushroom. wikipedia.org They named the substance "muscarine," derived from the mushroom's specific epithet muscaria, which itself comes from the Latin word musca for fly, alluding to the mushroom's traditional use as an insecticide. wikipedia.org Their pioneering work demonstrated that the purified extract could mimic the effects of stimulating the vagus nerve, such as slowing the heart rate and increasing glandular secretions. This established muscarine as the first-ever studied parasympathomimetic agent. wikipedia.org
Despite its early isolation, the precise chemical structure of muscarine remained elusive for many decades. Initial proposals were speculative, with some early researchers incorrectly suggesting it was a tertiary amine. It wasn't until the 1930s that advanced degradation studies began to reveal key features, including a tetrahydrofuran (B95107) ring and a quaternary ammonium (B1175870) group. The definitive structural proof, however, had to wait for the advent of more advanced analytical techniques. In 1957, Franz Jellinek and his colleagues utilized X-ray diffraction analysis of muscarine chloride to finally and unequivocally determine its three-dimensional structure and absolute configuration. wikipedia.org This confirmation identified the naturally occurring, active form as (+)-muscarine, with the specific stereochemistry (2S,4R,5S). wikipedia.orgnih.govmmsl.cz This breakthrough was critical, opening the door to detailed pharmacological research on muscarine and structurally related compounds. wikipedia.org
Chemical Properties of (2S,4R,5S)-Muscarine
| Property | Value |
|---|---|
| IUPAC Name | [(2S,4R,5S)-4-Hydroxy-5-methyloxolan-2-yl]methyl-trimethylazanium |
| Other Names | L-(+)-muscarine, Muscarin |
| Chemical Formula | C₉H₂₀NO₂⁺ |
| Molar Mass | 174.26 g/mol |
| Compound Type | Alkaloid, Quaternary ammonium salt |
Significance of the 2s,4r,5s Stereoisomer As a Prototype Muscarinic Agonist
Evolution of Total Synthesis Strategies for Muscarine
The journey to synthesize muscarine has mirrored the evolution of organic synthesis itself, from early approaches that struggled with stereocontrol to modern, highly selective methods.
Initial synthetic efforts following the structural elucidation of muscarine in the mid-20th century were characterized by a focus on constructing the core tetrahydrofuran (B95107) structure, often with limited control over the stereochemical outcomes. These early syntheses frequently resulted in mixtures of stereoisomers, which were challenging to separate and required tedious purification steps. While groundbreaking for their time, these methods highlighted the critical need for more precise control over the formation of the three chiral centers to selectively obtain the biologically active (+)-muscarine isomer.
The renewed interest in muscarine, partly due to the potential role of muscarinic receptor subtypes in conditions like Alzheimer's disease, has spurred the development of elegant and efficient stereoselective syntheses. cdnsciencepub.comresearchgate.net These modern strategies prioritize the establishment of the correct absolute and relative stereochemistry from the outset.
A common and effective strategy involves starting with a readily available, enantiomerically pure molecule from the "chiral pool." This approach embeds the initial stereochemistry, which is then transferred and used to control the configuration of newly formed stereocenters.
From S-(-)-Ethyl Lactate (B86563): A concise synthesis of (+)-muscarine has been developed starting from S-(-)-ethyl lactate. cdnsciencepub.comresearchgate.net This precursor is first converted to a chiral α-alkoxy aldehyde. The key stereochemistry-defining step is the addition of an allyl group, followed by cyclization and functional group manipulation to yield the final product. cdnsciencepub.com This approach leverages the inherent chirality of the lactate ester to set the absolute configuration of the final muscarine molecule. nih.govcapes.gov.br
From Carbohydrates: Sugars like D-glucose and L-rhamnose have also served as starting materials. For instance, a synthesis starting from the D-arabinose dithioacetal has been reported. mdpi.com These precursors offer a scaffold rich in stereocenters, providing a robust template for constructing the muscarine core.
A significant breakthrough in muscarine synthesis was the application of a zinc-mediated allylation reaction in an aqueous medium. cdnsciencepub.comresearchgate.net When a chiral α-alkoxy aldehyde derived from S-(-)-ethyl lactate was treated with allyl bromide and zinc powder in water, a remarkable reversal of the typical chelation-control stereoselectivity was observed. cdnsciencepub.comresearchgate.net
In conventional organometallic reactions in organic solvents (e.g., using allylmagnesium bromide in ether), the reaction proceeds under a chelation-control model, favoring the syn diastereomer. However, the zinc-mediated reaction in water preferentially forms the anti diastereomer, which is the required precursor for (+)-muscarine. cdnsciencepub.com This aqueous media reaction provided the desired homoallylic alcohol with a diastereomeric ratio (anti:syn) of 71:29. cdnsciencepub.comresearchgate.net This key intermediate was then converted into (+)-muscarine through a stereospecific iodocyclization followed by quaternization with trimethylamine. cdnsciencepub.comwikipedia.org
Table 1: Key Steps in the Synthesis of (+)-Muscarine from S-(-)-Ethyl Lactate
| Step | Reaction | Key Reagents | Yield | Stereoselectivity (anti:syn) | Reference |
|---|---|---|---|---|---|
| 1 | Protection | 2,6-dichlorobenzyl chloride | 90% | - | cdnsciencepub.comresearchgate.net |
| 2 | Reduction | DIBAL-H | - | - | cdnsciencepub.comresearchgate.net |
| 3 | Allylation | Allyl bromide, Zn, H₂O, NH₄Cl | 85% (combined) | 71:29 | cdnsciencepub.comresearchgate.net |
| 4 | Iodocyclization | Iodine, CH₃CN | 85% | Stereospecific | cdnsciencepub.com |
| 5 | Quaternization | Trimethylamine, EtOH | - | - | cdnsciencepub.comwikipedia.org |
Another advanced strategy for constructing the substituted tetrahydrofuran core of muscarine involves a formal [3+2]-cycloaddition. This method has been successfully applied to the formal total synthesis of muscarine alkaloids like (-)-allomuscarine and (+)-epimuscarine. nih.govacs.org The reaction typically involves the stereoselective cycloaddition of allylsilanes with α-triethylsilyloxy aldehydes. nih.govacs.org This powerful ring-forming strategy allows for the efficient and controlled assembly of the complex tetrahydrofuran skeleton, providing a versatile entry point to various muscarine analogues. nih.gov
Modern Stereoselective Approaches
Control of Absolute and Relative Stereochemistry in Muscarine Synthesis
The primary challenge in any total synthesis of (+)-muscarine is the precise control over its three stereocenters: C2, C4, and C5.
Absolute Stereochemistry: The absolute configuration, (2S, 4R, 5S), is most commonly established by employing a chiral starting material. As detailed above, the use of S-(-)-ethyl lactate dictates the final absolute stereochemistry of the product. cdnsciencepub.comnih.gov The inherent chirality of the starting material is propagated through the synthetic sequence, ensuring the formation of the correct enantiomer.
Relative Stereochemistry: The relative arrangement of the substituents on the tetrahydrofuran ring is controlled by the stereoselectivity of key bond-forming reactions.
The relationship between the C4 and C5 stereocenters is often set during the allylation of the chiral aldehyde. The zinc-mediated allylation in water favors the anti relationship, which is crucial for the natural muscarine stereochemistry. cdnsciencepub.comresearchgate.net
The stereochemistry at C2 is established during the subsequent cyclization step. The iodocyclization of the anti-homoallylic alcohol proceeds stereospecifically, leading to the required trans relationship between the C2-iodomethyl group and the C5-methyl group, and a cis relationship between the C4-hydroxyl and C5-methyl groups. cdnsciencepub.com
This meticulous control at each stage ensures that the final molecule possesses the exact three-dimensional structure of natural (+)-muscarine. The development of these highly stereocontrolled routes represents a significant achievement in modern organic synthesis. scripps.edu
Table 2: Chemical Compounds Mentioned
| Compound Name | Synonym(s) | Molecular Formula |
|---|---|---|
| This compound | (+)-Muscarine, L-(+)-muscarine | C₉H₂₀NO₂⁺ |
| S-(-)-Ethyl Lactate | Ethyl (S)-2-hydroxypropanoate | C₅H₁₀O₃ |
| L-Rhamnose | 6-Deoxy-L-mannose | C₆H₁₂O₅ |
| D-Glucose | Dextrose | C₆H₁₂O₆ |
| (-)-Allomuscarine | - | C₉H₂₀NO₂⁺ |
| (+)-Epimuscarine | - | C₉H₂₀NO₂⁺ |
| Allyl Bromide | 3-Bromoprop-1-ene | C₃H₅Br |
| Trimethylamine | N,N-Dimethylmethanamine | C₃H₉N |
| Diisobutylaluminium hydride | DIBAL-H | C₈H₁₉Al |
| Allylmagnesium bromide | - | C₃H₅BrMg |
Biosynthetic Pathways and Natural Occurrence of 2s,4r,5s Muscarine
Fungal Origin and Isolation from Amanita muscaria and Related Species
(2S,4R,5S)-Muscarine, a quaternary ammonium (B1175870) compound, was first isolated from the fly agaric mushroom, Amanita muscaria, by German chemists Oswald Schmiedeberg and Richard Koppe in 1869. wikipedia.org The name "muscarine" is derived directly from the mushroom's specific epithet, which in turn comes from the Latin word musca for fly, alluding to the mushroom's historical use as an insecticide. wikipedia.orgwikipedia.org
While its discovery is tied to Amanita muscaria, this species contains only trace amounts of the compound, typically around 0.0003% of the fresh weight. wikipedia.orgmdpi.com The primary psychoactive agents in A. muscaria are ibotenic acid and muscimol, not muscarine (B1676868). wikipedia.org Significantly higher and more dangerous concentrations of muscarine are found in certain species of the genera Inocybe and Clitocybe, where levels can be as high as 1.6%. wikipedia.orgmdpi.com Many poisoning incidents are associated with these genera. nih.gov Muscarine has also been detected in other fungal genera, including Entoloma, Mycena, and in trace amounts in Boletus, Hygrocybe, Lactarius, and Russula. wikipedia.orgnih.gov
The isolation and detection methods for muscarine have evolved significantly over time. Early methods included physiological tests on frog hearts and isolation as a tetrachloraurate salt. nih.gov In the mid-20th century, techniques like paper chromatography were employed to determine concentrations. mdpi.comnih.gov Modern analysis is now predominantly performed using advanced methods like ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), which allows for precise quantification and identification from fungal and biological samples. nih.govfrontiersin.orgnih.gov
Research into the distribution of muscarine within the fungal fruiting body has shown that concentrations can vary between the pileus (cap) and the stipe (stem). For instance, in the species Pseudosperma arenarium, the muscarine content was found to be approximately five times higher in the pilei than in the stipes. nih.gov Conversely, in Inosperma zonativeliferum, the concentration of muscarine in the stipe was found to be about three times higher than in the pileus. frontiersin.orgnih.gov
Proposed Enzymatic and Chemical Transformations in Biosynthesis
The complete biosynthetic pathway of this compound in fungi is not yet fully elucidated, but recent research has provided significant insights into its formation. Like many alkaloids, its biosynthesis is thought to originate from primary metabolites, specifically amino acids. usda.govnih.gov The amino acids L-glutamate and L-ornithine are considered probable precursors, serving as fundamental building blocks for a wide variety of nitrogen-containing secondary metabolites in fungi and plants. usda.govimperial.ac.ukmdpi.com
A pivotal discovery has reshaped the understanding of muscarine's metabolic profile within fungi. Recent studies on the mycelium of Clitocybe rivulosa identified 4'-phosphomuscarine as the major natural product and a direct precursor to muscarine. d-nb.infonih.govuni-jena.deresearchgate.net This phosphorylated compound is largely harmless, exhibiting only weak affinity for muscarinic acetylcholine (B1216132) receptors. d-nb.infonih.gov
The proposed final step in the biosynthesis is the enzymatic release of active muscarine from this non-toxic precursor. It is hypothesized that upon cellular injury—such as being cut, cooked, or digested—an unspecific esterase (likely a phosphatase) cleaves the phosphate (B84403) group from 4'-phosphomuscarine, liberating the potent neurotoxin this compound. d-nb.infouni-jena.dersc.org This mechanism, where a harmless precursor is stored and rapidly converted to a toxin upon damage, represents a chemical defense strategy for the fungus. d-nb.infouni-jena.de This process is analogous to the psilocybin/psilocin system in other mushrooms, where the phosphorylated psilocybin is dephosphorylated to the active psilocin upon injury. d-nb.info
This precursor mechanism could explain observations that extracts from muscarine-containing mushrooms sometimes exhibit different biological effects than pure muscarine. uni-jena.de The presence of 4'-phosphomuscarine has also been confirmed in other muscarine-producing fungi, such as Pseudosperma spectrale and Inocybe nitidiuscula. d-nb.infonih.gov While the initial steps involving the conversion of precursors like glutamate (B1630785) or ornithine into the core muscarine structure remain to be fully characterized, the identification of 4'-phosphomuscarine represents a critical advancement in understanding the biosynthesis of this potent alkaloid.
Molecular Pharmacology and Receptor Interactions of 2s,4r,5s Muscarine
Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Subtypes
Muscarinic acetylcholine receptors (mAChRs) are members of the G protein-coupled receptor (GPCR) superfamily, which are integral membrane proteins characterized by seven transmembrane domains. wikipedia.orgsigmaaldrich.com They are the primary end-receptors stimulated by acetylcholine released from postganglionic fibers in the parasympathetic nervous system. wikipedia.org The name "muscarinic" originates from the fact that these receptors are more sensitive to muscarine (B1676868) than to nicotine. wikipedia.org
Five distinct subtypes of muscarinic receptors have been identified through pharmacological and molecular cloning techniques, designated as M1 through M5. wikipedia.orgmdpi.com These subtypes are encoded by five separate genes (m1-m5). wikipedia.orgsigmaaldrich.com All five subtypes share the characteristic seven-transmembrane helical structure of GPCRs. sigmaaldrich.com
There is a high degree of sequence and structural homology among the five mAChR subtypes, particularly within the transmembrane helices that form the core of the receptor. mdpi.comnih.gov The orthosteric binding site, where the endogenous ligand acetylcholine and its analogs like muscarine bind, is highly conserved across all subtypes. rupress.orgguidetopharmacology.org This conservation makes the development of subtype-selective orthosteric ligands challenging. mdpi.comguidetopharmacology.org The most significant sequence diversity is found in the third intracellular loop (i3), which is a critical determinant of G-protein coupling specificity. sigmaaldrich.comnih.gov
The five mAChR subtypes are broadly classified into two major families based on their preferential coupling to different heterotrimeric G-protein subfamilies. nih.gov This selective coupling initiates distinct intracellular signaling cascades. nih.govcapes.gov.br
M1, M3, and M5 Receptors: These "odd-numbered" receptors preferentially couple to G-proteins of the Gq/11 family. wikipedia.orgwikipedia.orgsigmaaldrich.comnih.gov Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgnih.gov IP3 mediates the release of calcium from intracellular stores, while DAG activates protein kinase C. sigmaaldrich.comnih.gov
M2 and M4 Receptors: These "even-numbered" receptors couple to G-proteins of the Gi/o family. wikipedia.orgwikipedia.orgsigmaaldrich.comnih.gov The activation of Gi/o proteins leads to the inhibition of adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.orgnih.gov
This differential G-protein coupling is a key factor in the diverse physiological responses mediated by the different mAChR subtypes. nih.gov The selectivity of a given receptor subtype for a particular G-protein is determined by specific amino acid sequences, primarily located on the second and third intracellular loops of the receptor. acs.orgnih.gov For instance, studies using chimeric receptors and site-directed mutagenesis have identified specific motifs within these loops that are crucial for conferring selectivity for either Gq/11 or Gi/o proteins. nih.govacs.orgacs.org
| Receptor Subtype | Primary G-Protein Coupled | Signaling Pathway | Primary Effect |
|---|---|---|---|
| M1 | Gq/11 | Phospholipase C Activation | ↑ IP3 and DAG, ↑ Intracellular Ca²⁺ |
| M2 | Gi/o | Adenylyl Cyclase Inhibition | ↓ cAMP |
| M3 | Gq/11 | Phospholipase C Activation | ↑ IP3 and DAG, ↑ Intracellular Ca²⁺ |
| M4 | Gi/o | Adenylyl Cyclase Inhibition | ↓ cAMP |
| M5 | Gq/11 | Phospholipase C Activation | ↑ IP3 and DAG, ↑ Intracellular Ca²⁺ |
(2S,4R,5S)-Muscarine Binding Site Characterization
This compound acts as a selective agonist at mAChRs, mimicking the action of acetylcholine. wikipedia.org Its rigid five-membered ring structure provides a valuable tool for probing the receptor's binding pocket. wikipedia.org
This compound binds to the orthosteric site of the mAChR. nih.gov This site is the same binding pocket recognized by the endogenous neurotransmitter, acetylcholine. nih.gov The orthosteric site is located deep within the transmembrane core of the receptor. rupress.orgnih.gov Due to the high degree of conservation of the amino acid residues in this pocket among the M1-M5 subtypes, many orthosteric ligands, including muscarine, show limited subtype selectivity. guidetopharmacology.org
The interaction of this compound at this site is competitive in nature. This means that it competes for binding with other orthosteric ligands, such as antagonists. A classic example of a competitive antagonist at muscarinic receptors is atropine, which binds to the orthosteric site and inhibits the effects of agonists like acetylcholine and muscarine. wikipedia.org
In addition to the orthosteric site, mAChRs possess at least one allosteric binding site that is topographically distinct. nih.govmdpi.commdpi.com Ligands that bind to these allosteric sites can modulate the receptor's function without directly competing with orthosteric ligands for binding. mdpi.comnih.gov An allosteric modulator and an orthosteric ligand can bind to the receptor simultaneously, forming a ternary complex. mdpi.com
Allosteric modulators can exert their effects in several ways:
Positive Allosteric Modulators (PAMs): These ligands can increase the binding affinity and/or efficacy of an orthosteric agonist like this compound. mdpi.com
Negative Allosteric Modulators (NAMs): These ligands decrease the binding affinity and/or efficacy of an orthosteric agonist. nih.gov
Neutral Allosteric Ligands (NALs): These bind to the allosteric site without affecting the binding or efficacy of the orthosteric ligand. rupress.org
The existence of these less-conserved allosteric sites offers a promising avenue for the development of subtype-selective drugs. nih.govmdpi.com The effect of an allosteric modulator is context-dependent, relying on the specific orthosteric ligand it is paired with and the functional response being measured. rupress.org For example, gallamine (B1195388) was one of the first identified allosteric modulators of muscarinic receptors. nih.gov The binding of allosteric modulators can induce conformational changes that sterically hinder the access of orthosteric ligands to their binding site or alter the dissociation rate of the orthosteric ligand. nih.govnih.gov
Conformational Dynamics and Ligand-Induced Receptor Activation
The binding of an agonist like this compound to the orthosteric site is the initial step in a complex process that leads to receptor activation. This process involves significant conformational changes in the receptor protein. acs.org
Upon binding, the ligand induces a specific conformational state in the receptor, which allows the intracellular surface to interact with and activate its cognate G-protein. acs.orgacs.org NMR spectroscopy studies have provided detailed insights into the receptor-bound conformation of this compound. These studies revealed that when bound to the M2 receptor, this compound adopts a specific gauche conformation with an O-C2-C1-N dihedral angle of approximately +60°. psu.eduresearchgate.net This is distinct from its predominant conformation in solution, indicating that the receptor selectively recognizes a specific conformer of the ligand. psu.edu
The binding of the agonist and subsequent conformational changes in the ligand-binding pocket are transmitted through the transmembrane helices to the intracellular side of the receptor. This involves movements of the transmembrane helices, particularly an outward movement of the intracellular end of transmembrane helix 6 (TM6), which opens up a cavity for the G-protein to bind. biorxiv.orgacs.org The interaction between the activated receptor and the G-protein triggers the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the G-protein into Gα-GTP and Gβγ subunits, which then go on to modulate their respective downstream effectors. nih.gov
Recent structural studies of active-state mAChRs have confirmed these large-scale conformational rearrangements and provided a more detailed picture of how agonist binding is translated into G-protein activation, highlighting the dynamic nature of the receptor-ligand complex. biorxiv.orgnih.gov
Receptor-Bound Conformation of this compound (e.g., NMR Spectroscopy, Dihedral Angles)
The conformation of this compound when bound to the M2 muscarinic acetylcholine receptor (M2 mAChR) has been elucidated primarily through nuclear magnetic resonance (NMR) spectroscopy, specifically using transferred nuclear Overhauser effect (TRNOE) analysis. psu.eduresearchgate.netresearchgate.net These studies have revealed that the receptor selectively recognizes a specific conformation of the ligand that is distinct from its predominant form in solution. psu.eduresearchgate.net
In its unbound state in solution, this compound predominantly adopts a conformation with an O-C2-C1-N dihedral angle of approximately +80° to +85°. psu.eduresearchgate.net However, upon binding to the M2 mAChR, the ligand undergoes a conformational change. psu.edu TRNOE data indicates that the receptor-bound conformation of this compound features a gauche O-C2-C1-N dihedral angle of approximately +60°. psu.eduresearchgate.netresearchgate.net This specific gauche conformation is considered the active conformation responsible for receptor activation. psu.eduuzh.ch
The determination of this bound conformation was made possible by the full assignment of protons in this compound, which show individual signals in NMR spectra, unlike acetylcholine where some protons are chemically equivalent. psu.edu The analysis of TRNOE cross-peak intensities, particularly the ratio of H2-NMe3 to H2-H S 1, decreased upon binding to the receptor, signifying a decrease in the O-C2-C1-N dihedral angle. researchgate.net
Table 1: Dihedral Angle of this compound in Different States
| State | O-C2-C1-N Dihedral Angle | Method of Determination |
|---|---|---|
| Unbound (in solution) | ~ +80° to +85° | NMR Spectroscopy (Coupling Constants, NOESY) psu.eduresearchgate.net |
| Bound to M2 mAChR | ~ +60° (gauche) | NMR Spectroscopy (TRNOE) psu.eduresearchgate.netresearchgate.net |
Conformational Changes in mAChRs upon this compound Binding
The binding of an agonist like this compound to a muscarinic acetylcholine receptor (mAChR) initiates a cascade of conformational changes within the receptor protein, leading to its activation. atsjournals.orgatsjournals.org These receptors are G protein-coupled receptors (GPCRs), characterized by seven transmembrane (TM) domains. sigmaaldrich.com The binding of an agonist induces significant structural rearrangements, particularly on the intracellular side of the receptor, which facilitates coupling with and activation of G proteins. nih.gov
Upon agonist binding, a hallmark of GPCR activation is the outward movement of the sixth transmembrane helix (TM6) and an inward movement of TM7. nih.govbiorxiv.orgpnas.org This creates a binding site for the G protein on the intracellular surface of the receptor. nih.gov For instance, in the M5 receptor, agonist binding leads to an 8.1 Å outward movement of TM6. biorxiv.org Molecular dynamics simulations of the M2 receptor have shown that agonist binding induces a contraction of the orthosteric binding pocket, followed by the opening of TM6. pnas.org
These conformational shifts are not limited to the transmembrane helices. The extracellular vestibule and the orthosteric binding pocket itself also undergo rearrangements. nih.gov The binding of an agonist stabilizes a specific active conformation of the receptor, shifting the equilibrium from an inactive to an active state, which can then interact with downstream signaling molecules. nih.govnih.gov
Mechanisms of Signal Transduction Initiated by this compound
This compound, as a muscarinic agonist, initiates intracellular signaling by binding to and activating mAChRs. The specific signaling pathways activated depend on the subtype of mAChR to which it binds. The five mAChR subtypes are broadly categorized into two groups based on their primary G protein coupling: M1, M3, and M5 receptors couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins. sigmaaldrich.comnih.govnih.gov
Phospholipase C and Phosphatidylinositol Turnover Signaling
The activation of M1, M3, and M5 mAChRs by agonists such as this compound initiates the phospholipase C (PLC) signaling pathway. sigmaaldrich.comnih.gov This occurs through the activation of the Gq/11 family of G proteins. atsjournals.orgsigmaaldrich.com The activated α-subunit of Gq stimulates the membrane-bound enzyme phospholipase C. atsjournals.orgjneurosci.org
PLC catalyzes the hydrolysis of a minor membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). sigmaaldrich.comfrontiersin.orgwikipedia.org
Inositol 1,4,5-trisphosphate (IP3): This water-soluble molecule diffuses into the cytosol and binds to specific receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. sigmaaldrich.comfrontiersin.org
Diacylglycerol (DAG): This lipid molecule remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC). sigmaaldrich.comfrontiersin.org
This signaling cascade is crucial for various cellular responses, including smooth muscle contraction and glandular secretion. sigmaaldrich.com The sustained activation of the receptor requires the continuous resynthesis of PIP2. nih.govlife-science-alliance.org
Adenylyl Cyclase Inhibition and cAMP Modulation
This compound binding to M2 and M4 mAChRs leads to the inhibition of adenylyl cyclase activity. sigmaaldrich.comnih.gov These receptors are coupled to the Gi/o family of inhibitory G proteins. nih.govsigmaaldrich.comcas.cz Upon receptor activation, the Gi protein is activated, and its α-subunit (Gαi) directly inhibits the enzyme adenylyl cyclase. cas.czphysiology.org
Adenylyl cyclase is responsible for the conversion of adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). plos.org Therefore, its inhibition by M2/M4 receptor activation leads to a decrease in the intracellular concentration of cAMP. cas.czphysiology.org Since cAMP is a critical second messenger that activates protein kinase A (PKA), the reduction in cAMP levels leads to decreased PKA activity. physiology.org This pathway is a key mechanism by which muscarinic agonists modulate cellular function in various tissues, including the heart and nervous system. sigmaaldrich.com
G Protein-Coupled Ion Channel Activation (e.g., Inward Rectifying Potassium Channels)
A significant signaling mechanism for M2 and M4 receptors, particularly the M2 subtype in the heart, is the direct activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. sigmaaldrich.compnas.orgwikipedia.org This process is mediated by the βγ-subunits (Gβγ) of the Gi/o protein. pnas.orgwikipedia.orgfrontiersin.org
Upon activation of the M2 receptor by an agonist, the heterotrimeric Gi/o protein dissociates into its Gαi and Gβγ subunits. wikipedia.org The freed Gβγ dimer then directly binds to and activates GIRK channels. pnas.orgwikipedia.org The activation of these channels increases the outward flow of potassium ions (K+) across the cell membrane, leading to hyperpolarization. sigmaaldrich.comwikipedia.org In cardiac pacemaker cells, this hyperpolarization slows the rate of depolarization, resulting in a decrease in heart rate (a negative chronotropic effect). sigmaaldrich.comfrontiersin.org This activation also requires the presence of the signaling lipid PIP2. frontiersin.orgkoreamed.org
Table 2: Summary of Signaling Pathways for mAChR Subtypes
| Receptor Subtype | G Protein Family | Primary Effector | Key Second Messengers/Effect |
|---|---|---|---|
| M1, M3, M5 | Gq/11 sigmaaldrich.comnih.gov | Phospholipase C (PLC) atsjournals.orgsigmaaldrich.com | ↑ IP3, ↑ DAG, ↑ Ca2+ sigmaaldrich.comfrontiersin.org |
| M2, M4 | Gi/o nih.govsigmaaldrich.com | Adenylyl Cyclase sigmaaldrich.comnih.gov | ↓ cAMP cas.czphysiology.org |
| M2, M4 | Gi/o sigmaaldrich.compnas.org | GIRK Channels pnas.orgwikipedia.org | K+ Efflux, Hyperpolarization sigmaaldrich.comwikipedia.org |
Structure Activity Relationship Sar Studies of 2s,4r,5s Muscarine and Its Analogs
Identification of Key Pharmacophoric Elements for mAChR Agonism
SAR studies have identified several key structural components of the muscarine (B1676868) molecule that are essential for its agonist activity at mAChRs. These pharmacophoric elements are the fundamental features that interact with the receptor to elicit a biological response.
The primary elements for muscarinic activity include:
A Quaternary Ammonium (B1175870) Group: The trimethylammonium group is a critical feature. uomus.edu.iqpsu.edu Its positive charge is essential for binding to a negatively charged aspartic acid residue within the third transmembrane helix of the muscarinic receptor. uomus.edu.iquobasrah.edu.iq The size of the substituents on the nitrogen atom is also important; replacing the methyl groups with larger alkyl groups generally leads to a decrease in activity due to steric hindrance and diffusion of the positive charge. uomus.edu.iq
An Oxygen Atom: The ether oxygen in the tetrahydrofuran (B95107) ring is capable of forming a hydrogen bond with residues such as threonine and asparagine in the receptor's binding site, contributing to the molecule's affinity. uomus.edu.iquobasrah.edu.iq
A Specific Spatial Arrangement: The distance and relative orientation of the quaternary ammonium group and the ether oxygen are defined by the five-atom chain (the "five atoms rule"), which acts as a "perfect spacer". uobasrah.edu.iq This specific arrangement ensures proper interaction with the receptor.
The table below summarizes the key pharmacophoric elements and their roles in mAChR agonism.
| Pharmacophoric Element | Role in mAChR Agonism |
| Quaternary Ammonium Group | Essential for binding to the receptor's anionic site. uomus.edu.iquobasrah.edu.iq |
| Ether Oxygen | Participates in hydrogen bonding with the receptor. uomus.edu.iquobasrah.edu.iq |
| Tetrahydrofuran Ring | Provides a rigid scaffold that correctly orients the key functional groups. |
| Methyl Group at C5 | Contributes to the stereochemical requirements for binding. |
Stereochemical Requirements for Muscarine Binding and Efficacy
The stereochemistry of muscarine is paramount for its interaction with mAChRs, which exhibit a high degree of stereoselectivity. The natural and most active enantiomer is (+)-muscarine, which has the (2S,4R,5S) configuration. wikipedia.org
NMR spectroscopy studies have revealed that when (2S,4R,5S)-muscarine binds to the M2 muscarinic receptor, it adopts a specific conformation. psu.eduresearchgate.net The analysis indicated that the receptor selectively recognizes the conformer with a gauche O-C2-C1-N dihedral angle of approximately +60°. psu.eduresearchgate.net This is distinct from its predominant conformation in solution, highlighting that the receptor stabilizes a specific active conformation of the ligand. psu.edu
The other stereoisomers of muscarine show significantly lower activity, demonstrating the precise geometric fit required for effective receptor activation. For instance, the enantiomer of natural muscarine, (-)-muscarine, and other diastereomers are much less potent. This highlights the importance of the specific spatial arrangement of the hydroxyl group, the methyl group, and the trimethylammonium side chain for optimal interaction with the receptor binding pocket.
Impact of Functional Group Modifications on Receptor Subtype Selectivity
While muscarine itself is a non-selective agonist at the five muscarinic receptor subtypes (M1-M5), modifications to its structure can lead to analogs with varying degrees of subtype selectivity. nih.govfrontiersin.org The high conservation of the orthosteric binding site across all five mAChR subtypes makes achieving high selectivity a significant challenge. nih.gov
Researchers have explored various modifications to the muscarine scaffold to develop subtype-selective ligands:
Modification of the Quaternary Ammonium Group: Replacing the trimethylammonium group with other charged or uncharged moieties can alter both affinity and selectivity. For example, replacing this group with a cyclohexyl methyl ammonium unit in a related compound resulted in a molecule with higher activity and selectivity for the hM2 receptor. psu.edu
Alterations to the Tetrahydrofuran Ring: Introducing different substituents on the ring or replacing the ring system altogether can influence subtype preference. For instance, the development of 1,4-dioxane (B91453) analogues has led to both potent agonists and antagonists with varying selectivity profiles. acs.org
Modification of the Hydroxyl and Methyl Groups: Changes at the C4 and C5 positions can impact how the ligand interacts with non-conserved residues in the binding pocket, potentially leading to subtype selectivity. For example, in some muscarine analogs, a methyl carboxylate group at the C-4 position was hypothesized to mimic the methyl group at the C-5 position in muscarine's interaction with the receptor. psu.edu
The following table provides examples of how structural modifications can impact receptor subtype selectivity.
| Compound/Modification | Receptor Subtype Preference |
| Muscarine | Non-selective agonist wikipedia.org |
| Pilocarpine | Non-selective agonist, but reportedly acts on M3 receptors in some tissues uomus.edu.iq |
| Xanomeline | M1/M4 selective agonist mdpi.com |
| Cis-1,4-dioxane analog (with methyl at C6) | Effective agonist acs.org |
| Trans-1,4-dioxane analog (with aromatic rings at C6) | Potent antagonist acs.org |
Enantioselectivity and Chiral Recognition at Muscarinic Receptors
The pronounced stereoselectivity of muscarinic receptors is a well-established phenomenon, underscoring the importance of chiral recognition in drug-receptor interactions. nih.govmdpi.com Enzymes and receptors in biological systems can distinguish between enantiomers, leading to different pharmacological responses. nih.gov
The case of methacholine, a synthetic analog of acetylcholine (B1216132), clearly illustrates this principle. Although used as a racemic mixture, its muscarinic activity primarily resides in the (S)-isomer, with the (S)/(R) ratio of muscarinic potency being 240:1. uomus.edu.iq This demonstrates that the receptor's binding site is exquisitely sensitive to the three-dimensional arrangement of atoms in the ligand.
The enantioselectivity of muscarinic receptors is not limited to agonists. Studies on muscarinic antagonists have also shown that chirality plays a pivotal role in their affinity and potency. acs.orgacs.org The differential binding of enantiomers provides valuable information about the topography of the receptor's binding site.
The ability of muscarinic receptors to selectively bind one enantiomer over another is a fundamental aspect of their pharmacology. This chiral recognition is a key consideration in the design and development of new muscarinic ligands with improved selectivity and efficacy. colab.ws
Design and Application of 2s,4r,5s Muscarine Analogs and Derivatives in Research
Synthesis of Novel Muscarine (B1676868) Analogs for Receptor Probing
The synthesis of novel analogs of (2S,4R,5S)-muscarine is a key strategy for understanding ligand-receptor interactions at a molecular level. These synthetic endeavors often focus on modifying specific functional groups of the muscarine molecule to investigate their role in binding and activation of mAChRs.
A significant structural feature of muscarine is the trimethyl quaternary ammonium (B1175870) group on the methylene (B1212753) group at the C-2 position, which is crucial for its binding to the receptor. psu.edu The synthesis of enantiomerically pure muscarine-like compounds often starts from chiral building blocks. For instance, the anhydrosugar (1R,5S)-1-hydroxy-3,6-dioxa-bicyclo[3.2.1]octan-2-one (LAC), derived from the catalytic pyrolysis of cellulose, has been utilized as a starting material to produce novel muscarine analogs with the same (2S,4R) configuration as natural (+)-muscarine. psu.edu
Structure-activity relationship (SAR) studies have been instrumental in guiding the synthesis of these analogs. For example, replacing the trimethyl quaternary ammonium group with a cyclohexyl methyl ammonium unit in one analog resulted in a compound with higher activity and a preference for the hM2 receptor subtype. psu.edu Another approach involves the creation of dimeric analogs of mAChR agonists, which has been shown to be a viable strategy for designing more potent and functionally selective agonists. nih.gov These synthetic analogs serve as valuable probes for elucidating the structural requirements for receptor activation and selectivity.
Furthermore, fluorescently labeled ligands have been synthesized to visualize and study mAChRs. For instance, a novel fluorescent antagonist for the M2 receptor was developed based on an anthranilamide ligand, featuring an Oregon Green 488 probe. acs.org This allows for the direct observation of the receptor in living cells using advanced microscopy techniques, providing insights into its localization and trafficking. acs.org
Development of Subtype-Selective Muscarinic Agonists
The five subtypes of muscarinic acetylcholine (B1216132) receptors (M1-M5) are highly conserved, particularly in their orthosteric binding site, which makes the development of subtype-selective agonists a significant challenge. guidetopharmacology.org Despite this, the subtle differences in the amino acid sequences of the receptor subtypes, especially in the allosteric binding sites, provide opportunities for the design of selective ligands. psychiatryonline.org
The development of subtype-selective agonists has been a major focus of research, driven by the potential for more targeted therapeutic interventions with fewer side effects. nih.gov Early efforts in CNS drug development yielded agonists with only modest subtype selectivity. psychiatryonline.org However, significant progress has been made through the development of allosteric modulators, which bind to a site on the receptor that is distinct from the orthosteric site where acetylcholine binds. guidetopharmacology.orgnih.gov These allosteric modulators can enhance the affinity and/or efficacy of the endogenous ligand, acetylcholine, at a specific receptor subtype. guidetopharmacology.org
For example, the M1/M4-preferring orthosteric agonist Xanomeline has been a key lead compound. mdpi.com Researchers have synthesized hybrid bitopic ligands by merging the pharmacophoric elements of Xanomeline with M1-selective positive allosteric modulators. mdpi.com These hybrid ligands have shown selective activation of M1 mAChRs. mdpi.com
Another strategy involves the synthesis of analogs with modifications that confer selectivity. For instance, a series of 3-(3-substituted-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridines were synthesized and tested for their selectivity. nih.gov The (pentyloxy)- and (hexyloxy)-TZTP analogues demonstrated functional M1 selectivity. nih.gov Similarly, the dimerization of mAChR agonists has led to the identification of a functionally selective M1/M4 mAChR agonist. nih.gov
The following table summarizes some examples of this compound analogs and their reported selectivity for mAChR subtypes.
| Compound/Analog | Target Selectivity | Research Finding |
| Xanomeline | M1/M4-preferring | Serves as a lead compound for developing selective agonists. psychiatryonline.orgmdpi.com |
| (R,S)-5 (ether enantiomer) | M1 preference | Shows high affinity for all mAChR subtypes with a preference for M1. ebi.ac.uk |
| 5-methyl-3-oxyisoxazolyl trimethylammonium salt 7 | hm2 selective | Demonstrates remarkable affinity and selectivity for the hm2 subtype. researchgate.net |
| (pentyloxy)- and (hexyloxy)-TZTP | M1 selective | Show functional M1 selectivity in in-vitro assays. nih.gov |
| NNC 11-1607 (dimeric analog) | M1/M4 functional selectivity | Identified as a functionally selective M1/M4 mAChR agonist. nih.gov |
Investigating mAChR Heterogeneity using Modified Muscarine Structures
Muscarinic acetylcholine receptors exhibit significant heterogeneity, meaning their expression and function can vary between different tissues and even within different regions of the same tissue. nih.govfrontiersin.org Modified muscarine structures are crucial tools for investigating this heterogeneity, allowing researchers to probe the distinct pharmacological properties of mAChR subtypes in their native environments.
The use of rigid molecular structures, structurally related to potent muscarinic agents but with different conformations, has been employed to study receptor heterogeneity. These rigid analogs can induce a constrained three-point fit at the receptor, and the differential responses of various tissues to these compounds highlight the underlying receptor diversity. nih.gov For instance, studies using such rigid molecules have shown different potencies in the isolated guinea pig ileum, mouse salivary gland, cat superior cervical ganglion, and the central nervous system of mice, suggesting that not all muscarinic receptors are capable of responding equally. nih.gov
Furthermore, the development of ligands with varying affinities and efficacies for different mAChR subtypes allows for the functional dissection of receptor roles in complex physiological processes. For example, by comparing the effects of subtype-preferring agonists and antagonists in different tissues, researchers can infer the distribution and functional relevance of each subtype.
Bitopic ligands, which simultaneously interact with both the orthosteric and allosteric sites of the receptor, represent another sophisticated tool for probing mAChR heterogeneity. mdpi.com The response to these ligands can be highly dependent on the specific receptor subtype and its conformational state, providing a detailed fingerprint of receptor function. mdpi.com The use of FRET (Förster resonance energy transfer)-based receptor sensors in combination with these modified ligands has enabled the detection of different kinetic profiles and the differentiation between partial, full, and super agonism at specific receptor subtypes. mdpi.com
The investigation of mAChR heterogeneity is critical for understanding the physiological and pathophysiological roles of these receptors and for the development of targeted therapies with improved efficacy and reduced side effects.
Advanced Methodologies in 2s,4r,5s Muscarine Research
Computational Chemistry and Molecular Modeling
The study of (2S,4R,5S)-Muscarine, a potent agonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), has been significantly advanced by computational chemistry and molecular modeling. These in silico techniques provide profound insights into the molecular interactions that govern its binding and activation of different mAChR subtypes.
Molecular Docking Simulations of this compound-Receptor Complexes
Molecular docking simulations are pivotal in predicting the preferred binding orientation of this compound within the orthosteric binding site of muscarinic receptors. These simulations have been instrumental in understanding the subtle differences in how various mAChR subtypes accommodate agonists. researchgate.net
Docking studies, often performed on homology models of the M1, M2, and M5 receptors, have revealed distinct interaction patterns. researchgate.net For instance, the M1 subtype is characterized by a wider binding site, while the M2 receptor presents a large but asymmetrical region for the ligand's ammonium (B1175870) head. researchgate.net The M5 binding site is noted to be similar to the M2 subtype, with the unique feature of a second aspartate residue that interacts with the ammonium head of the ligand. researchgate.net The correlation between docking scores and experimentally determined affinity values validates these binding models and underscores the importance of molecular flexibility in ligand recognition by muscarinic receptors. researchgate.net
A molecular model of the M2 mAChR in complex with the related agonist (S)-methacholine, based on the crystal structure of rhodopsin, further supports these findings. This model indicated that a gauche conformation is energetically favored in the binding of the agonist to the receptor. psu.edu
| Receptor Subtype | Key Structural Feature of Binding Site | Predicted Ligand Interaction Characteristic | Supporting Evidence |
|---|---|---|---|
| M1 | Widest binding site | Accommodates a broader range of ligand conformations | Docking analysis on full-length models researchgate.net |
| M2 | Large but asymmetric region for ammonium head | Specific orientation of the positively charged group | Docking analysis and modeling based on rhodopsin structure researchgate.netpsu.edu |
| M5 | Similar to M2 with a second aspartate residue | Additional ionic interaction with the ammonium head | Docking analysis on full-length models researchgate.net |
Molecular Dynamics Simulations and Free Energy Landscape Analysis
Molecular dynamics (MD) simulations offer a dynamic view of the this compound-receptor complex, allowing researchers to observe conformational changes and the stability of interactions over time. These simulations have been crucial in understanding the graded activation of muscarinic receptors by different ligands. pnas.orgpnas.org
Accelerated molecular dynamics (aMD) simulations have been employed to study the binding process of various ligands to the M3 muscarinic receptor. nih.gov These long-timescale simulations have captured the binding of agonists to the orthosteric site and identified metastable binding sites in the extracellular vestibule. nih.gov
Furthermore, Gaussian accelerated molecular dynamics (GaMD) has been used to investigate the structural dynamics of the M2 muscarinic receptor when bound to agonists of varying efficacies. pnas.orgpnas.org These simulations revealed distinct structural flexibility and free energy profiles that correspond to the graded activation of the receptor. pnas.orgpnas.org For example, the full agonist iperoxo (B8088848) induced higher fluctuations in the receptor's transmembrane helices 5, 6, and 7, which are crucial for receptor activation, compared to the partial agonist arecoline. pnas.orgpnas.org Free energy landscape analysis, derived from MD trajectories, helps in understanding the conformational stability of the receptor-ligand complexes by identifying stable energy minima. researchgate.netmdpi.com
| Simulation Technique | Receptor-Ligand System | Key Finding | Reference |
|---|---|---|---|
| Accelerated MD (aMD) | M3 receptor with various ligands | Identified transient allosteric binding sites during ligand entry. | nih.gov |
| Gaussian aMD (GaMD) | M2 receptor with full and partial agonists | Revealed graded receptor activation with distinct free energy profiles. | pnas.orgpnas.org |
| MD Simulations | M2 and M3 receptors with tiotropium | Suggested transient binding to an allosteric site en route to the orthosteric pocket. | nih.gov |
In Silico Screening and Design of Muscarine-like Ligands
The structural insights gained from modeling and experimental studies of this compound have fueled the in silico design and screening of novel muscarine-like ligands. These computational approaches aim to identify new chemical entities with improved affinity, selectivity, and desired pharmacological properties.
Structure-based virtual screening has been successfully used to identify novel muscarinic ligands. For example, by docking millions of molecules against the M2 and M3 receptor structures, researchers have discovered new chemotypes, including uncharged ligands with significant affinity. mdpi.commdpi.com
The design of novel ligands often involves creating libraries of compounds based on a known scaffold, such as the 1,4-dioxane (B91453) nucleus, and then using docking simulations to predict their binding to different mAChR subtypes. acs.org This approach has led to the identification of potent antagonists with selectivity profiles comparable to clinically used drugs. acs.org Another strategy involves the design of heterodimeric ligands by linking two known phytochemicals with anti-cholinesterase activity, aiming for dual-binding site inhibitors. nih.gov
| Design Strategy | Scaffold/Starting Point | Target Receptor(s) | Outcome | Reference |
|---|---|---|---|---|
| Virtual Screening | Large compound libraries | M2 and M3 mAChRs | Identification of novel, uncharged muscarinic ligands. | mdpi.commdpi.com |
| Structure-Based Design | 1,4-Dioxane nucleus | M1-M5 mAChRs | Development of potent antagonists with high affinity. | acs.org |
| Heterodimer Design | Phytochemicals | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) | Novel dual-binding site inhibitors with improved predicted affinity. | nih.gov |
Biophysical Techniques for Ligand-Receptor Interaction Analysis
Biophysical techniques provide experimental data that is crucial for validating and refining the computational models of this compound-receptor interactions. These methods offer direct measurements of binding affinity and the conformation of the ligand when bound to its target.
Nuclear Magnetic Resonance (NMR) Spectroscopy and Transferred NOE (TRNOE)
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the transferred Nuclear Overhauser Effect (TRNOE) technique, has been instrumental in determining the bioactive conformation of this compound when bound to the M2 muscarinic acetylcholine receptor. psu.edu TRNOE experiments allow for the study of the conformation of a small ligand bound to a large protein in a state of fast exchange. nih.govgmclore.org
In a key study, researchers determined the conformation of this compound bound to a purified M2 mutant receptor. psu.eduresearchgate.net By analyzing the TRNOESY spectrum, they observed that the receptor selectively recognizes a specific conformer of the ligand. psu.edu The analysis of the cross-peak intensities indicated that the receptor-bound conformation of this compound adopts a gauche orientation with an O-C2-C1-N dihedral angle of approximately +60°. psu.eduresearchgate.net This was a significant finding as it differed from the predominant conformation of the ligand in solution, which has a dihedral angle of around +80-85°. psu.edu To obtain a sufficiently intense TRNOE signal for this compound, a longer mixing time of 150 ms (B15284909) was required. psu.eduresearchgate.net
| Parameter | Free in Solution | Bound to M2 Receptor | Reference |
|---|---|---|---|
| O-C2-C1-N Dihedral Angle | +80° to +85° | ~ +60° (gauche) | psu.edu |
| TRNOESY Mixing Time | N/A | 150 ms | psu.eduresearchgate.net |
Radioligand Binding Assays for Affinity Determination
Radioligand binding assays are a gold standard for determining the affinity of a ligand for its receptor. These assays typically involve competition between the unlabeled ligand of interest, such as this compound, and a radiolabeled ligand for binding to the receptor.
The development of subtype-selective radioligands is also a significant advancement in this field, allowing for more precise characterization of ligand binding to individual receptor subtypes. researchgate.net
| Ligand | Receptor Subtype | Radioligand Used | Affinity (pKi or pKd) | Reference Context |
|---|---|---|---|---|
| Xanomeline | m1 | - | High potency and efficacy | mdpi.com |
| (2S,6S)-(-)-3b (1,4-dioxane derivative) | M1-M5 | - | High pKi values | acs.org |
| [3H]VU6013720 (antagonist) | human M4 | Self | pKd of 10 ± 0.1 | researchgate.net |
| Flavonoids | M1 | [3H]N-methylscopolamine | Ki = 40–110 µM | mdpi.com |
This table is illustrative of the types of data obtained from radioligand binding assays for various muscarinic ligands, as specific comprehensive data for this compound was not found.
Future Directions in 2s,4r,5s Muscarine Research
Advancements in Asymmetric Synthesis for Drug Discovery
The precise stereochemistry of (2S,4R,5S)-muscarine is critical to its biological activity. Consequently, the future of muscarine-based drug discovery is intrinsically linked to advancements in asymmetric synthesis. The goal is to develop flexible, efficient, and scalable synthetic routes that allow for the creation of a diverse library of muscarine (B1676868) analogs with modified substituents and stereochemistries.
Modern synthetic strategies are moving beyond classical approaches to incorporate highly stereoselective methods. Chemoenzymatic routes, for instance, utilize enzymes to perform key stereoselective transformations, often yielding products with very high enantiomeric excess. ucc.ieacs.org Such methods are crucial, as pharmacological studies have demonstrated that even minor changes in stereoisomerism can drastically alter receptor affinity and efficacy. For example, of the eight possible stereoisomers of muscarine, only the natural (+)-muscarine form exhibits high potency and selectivity for the M2 receptor subtype. nih.gov
Key synthetic strategies that have been efficiently employed include the SnCl4-catalyzed addition of allyltrimethylsilane to protected lactic aldehydes followed by an iodocyclization process, which has successfully produced all eight stereoisomers of muscarine. nih.gov These synthetic advancements enable systematic structure-activity relationship (SAR) studies, allowing researchers to correlate specific structural modifications with pharmacological outcomes at different mAChR subtypes. The ability to synthesize novel derivatives, such as benzyl ethers and benzoates of muscarine, allows for detailed investigation into how modifications to the core structure impact potency at M2 and M3 receptors. nih.gov The ongoing development of robust asymmetric synthetic protocols is essential for generating novel chemical entities that can be optimized for therapeutic use. nih.govnih.gov
Table 1: Comparison of Modern Asymmetric Synthesis Strategies for Muscarine Analogs
| Synthetic Strategy | Key Features | Advantages | Reference |
|---|---|---|---|
| Chemoenzymatic Synthesis | Utilizes enzymes (e.g., hydrolases, oxidoreductases) for stereoselective steps. | High enantiomeric purity; mild reaction conditions. | ucc.ieacs.org |
| Chiral Pool Synthesis | Starts from readily available enantiopure precursors like lactic esters or D-glucose. | Defined starting stereochemistry; efficient transfer of chirality. | nih.govresearchgate.net |
| Catalytic Asymmetric Reactions | Employs chiral catalysts to induce stereoselectivity in key bond-forming reactions. | High atom economy; potential for scalability. | rsc.orgfrontiersin.org |
| Substrate-Controlled Diastereoselective Reactions | Relies on existing stereocenters in the substrate to direct the stereochemical outcome of subsequent reactions. | Predictable stereochemical control; useful for building complex molecules. | acs.org |
Expanding the Utility of this compound as a Cholinergic System Molecular Probe
Beyond therapeutic applications, derivatives of this compound are invaluable tools for basic and clinical neuroscience research. A major future direction is the development of sophisticated molecular probes to study the distribution, density, and function of mAChRs in the living brain. This is particularly relevant for understanding the role of the cholinergic system in neurodegenerative disorders. nih.govnih.govsnmjournals.org
A primary application for these probes is in Positron Emission Tomography (PET) imaging . PET is a non-invasive imaging technique that allows for the visualization and quantification of molecular targets in vivo. snmjournals.orgsnmjournals.org By radiolabeling muscarine analogs with positron-emitting isotopes like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), researchers can create PET radiotracers that bind to specific mAChR subtypes in the brain. nih.gov
The development of subtype-selective PET tracers is a critical, albeit challenging, goal. snmjournals.org A successful tracer must possess high affinity and selectivity for its target, the ability to cross the blood-brain barrier, and favorable pharmacokinetic properties that provide a clear imaging signal. nih.gov Significant progress has been made in developing tracers for the M1, M2, and M4 subtypes. snmjournals.orgnih.gov For example, [¹¹C]MK-6884 has emerged as a promising agent for imaging M4 receptors, which are implicated in schizophrenia and Parkinson's disease. nih.govacs.org These molecular imaging tools are essential for diagnosing diseases, monitoring disease progression, and assessing the efficacy of new cholinergic drugs in clinical trials. nih.govsnmjournals.org Furthermore, high-affinity radioligands derived from muscarine scaffolds are indispensable for in vitro binding assays used in the fundamental characterization of new drug candidates. nih.gov
Table 3: Examples of Muscarinic Receptor PET Radiotracers
| Radiotracer | Target Subtype | Isotope | Application / Significance | Reference |
|---|---|---|---|---|
| [¹¹C]LSN3172176 | M1 | ¹¹C | Imaging M1 receptors, relevant for cognitive disorders like Alzheimer's disease. | snmjournals.org |
| [¹⁸F]FP-TZTP | M2 | ¹⁸F | Selective imaging of M2 receptors to study their role in various CNS conditions. | snmjournals.orgnih.gov |
| [¹¹C]MK-6884 | M4 | ¹¹C | Quantifying M4 receptor density in disorders such as schizophrenia and Alzheimer's disease. | nih.govsnmjournals.orgacs.org |
| (S)-[¹⁸F]F-TZTP | M2/M4 (agonist) | ¹⁸F | Development of agonist radiotracers to probe receptor functional status. | nih.gov |
Q & A
Basic Research Questions
Q. How can researchers confirm the stereochemical configuration of (2S,4R,5S)-Muscarine experimentally?
- Methodology : Use X-ray crystallography to resolve the absolute configuration, as demonstrated in the crystal structure analysis of related pyrrolidine derivatives . Supplement this with nuclear magnetic resonance (NMR) spectroscopy, focusing on coupling constants and NOE (Nuclear Overhauser Effect) correlations to validate stereochemical assignments. Compare results with literature data for this compound derivatives, such as those synthesized via allylation and cyclization pathways .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Follow OSHA HCS guidelines:
- Use personal protective equipment (PPE), including gloves and safety goggles, to minimize skin/eye exposure (H319 hazard) .
- Ensure proper ventilation to avoid inhalation risks (H302 oral toxicity classification) .
- Implement emergency procedures for accidental ingestion (e.g., immediate medical consultation) .
Q. What are the primary pharmacological mechanisms of this compound, and how can they be validated in vitro?
- Methodology :
- Design competitive binding assays using radiolabeled muscarinic acetylcholine receptor (mAChR) ligands (e.g., [³H]-N-methylscopolamine) to measure receptor affinity .
- Validate functional activity via calcium mobilization assays in CHO-K1 cells expressing M1/M3 mAChR subtypes, comparing potency to acetylcholine (e.g., EC₅₀ values) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported enantiomeric potency ratios of muscarine derivatives?
- Methodology :
- Replicate synthesis protocols under strictly controlled stereochemical conditions (e.g., chiral catalysts, enantioselective chromatography) to ensure purity .
- Validate potency discrepancies using in vitro functional assays across multiple receptor subtypes (e.g., M1 vs. M2) and cross-reference with structural data (e.g., X-ray or NMR) to rule out stereochemical impurities .
Q. What experimental strategies optimize the synthetic yield of this compound while minimizing epimerization?
- Methodology :
- Modify reaction conditions (e.g., temperature, solvent polarity) during key steps like the iodine-mediated cyclization of intermediate 5a to 6a .
- Monitor epimerization via chiral HPLC and adjust protecting groups (e.g., isopropylidene) to stabilize sensitive stereocenters during acidic cleavage steps .
Q. How does the hydrogen-bonding network in this compound’s crystal structure influence its stability and solubility?
- Methodology :
- Analyze intermolecular interactions (e.g., Cl⁻ as a hydrogen-bond acceptor in the crystal lattice) using single-crystal X-ray diffraction data .
- Perform stability studies under varying pH and humidity conditions to correlate degradation rates with structural features (e.g., hydroxyl group orientation) .
Methodological Frameworks for Data Analysis
Q. What statistical approaches are suitable for analyzing dose-response relationships in muscarine receptor studies?
- Methodology :
- Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values, ensuring replicates account for receptor desensitization .
- Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare potency across receptor subtypes or enantiomers .
Q. How can researchers validate the purity of synthetic this compound batches?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
